(4-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound “(4-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” features a 1,2,3-triazole core substituted at three positions:
- Position 1: A 3,5-dimethylphenyl group, providing steric bulk and electron-donating methyl substituents.
- Position 5: A methyl group, contributing to the compound’s lipophilicity.
- Position 4: A carboxylate ester moiety with a (4-chlorophenyl)methyl group, introducing an electron-withdrawing chlorine atom.
This structural framework is characteristic of triazole derivatives, which are widely studied for their applications in agrochemicals and pharmaceuticals due to their stability and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
(4-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-8-13(2)10-17(9-12)23-14(3)18(21-22-23)19(24)25-11-15-4-6-16(20)7-5-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGQNLGCUKOKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1040644-71-0) is a member of the triazole family, known for their diverse biological activities. This article explores its biological properties, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₁₉H₁₈ClN₃O₂
- Molecular Weight : 355.8 g/mol
- Structure : The compound features a triazole ring, which is critical for its biological activity.
Antitumor Activity
Recent studies have indicated that triazole derivatives exhibit significant antitumor properties. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl rings enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups on the phenyl rings show improved activity compared to their counterparts without such substitutions .
| Compound | IC₅₀ (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
The above table summarizes the IC₅₀ values of selected compounds in relevant cell lines, highlighting the potential of triazole derivatives in cancer therapy.
The anticancer activity of (4-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is thought to involve:
- Inhibition of Tubulin Polymerization : Similar triazole compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : The compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspases .
Case Studies
A study conducted by researchers at [source] evaluated the effects of this compound on human cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Study Parameters
- Cell Lines Tested : HeLa, MCF7, and A549.
- Dosage Range : 0.01 µg/mL to 100 µg/mL.
Results indicated a notable reduction in cell viability at concentrations above 10 µg/mL.
Inhibitory Activities
Beyond antitumor effects, this compound has also been assessed for its inhibitory activities against various enzymes:
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 0.23 |
| Butyrylcholinesterase (BuChE) | Noncompetitive | 0.13 |
These findings suggest that (4-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may have applications in treating neurodegenerative diseases by modulating cholinergic signaling pathways .
Scientific Research Applications
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research indicates that compounds similar to (4-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibit significant antifungal activity against various pathogens. A study demonstrated that derivatives of triazole compounds effectively inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus .
Anticancer Properties
Recent investigations have suggested that triazole derivatives may possess anticancer properties. For example, a derivative of this compound was tested for its ability to inhibit cancer cell proliferation in vitro. The results showed a notable decrease in cell viability in several cancer cell lines, indicating potential as a therapeutic agent .
Pesticide Development
The compound's structure suggests potential as a pesticide or herbicide. Triazole-based compounds have been shown to disrupt fungal biosynthesis pathways, making them effective in agricultural applications. A case study highlighted the effectiveness of similar triazole compounds in controlling plant pathogens and improving crop yield .
Polymer Synthesis
In material science, triazole compounds are used as building blocks for synthesizing polymers with specific properties. The incorporation of (4-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that polymers containing triazole units exhibit improved resistance to degradation under various environmental conditions .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs can be categorized based on substituent modifications, which influence electronic properties, solubility, and biological activity. Below is a comparative analysis with key analogs identified in the literature:
Table 1: Substituent Comparison of Triazole Derivatives
Key Observations:
R1 Substituents: The target compound’s 3,5-dimethylphenyl group at Position 1 enhances steric bulk compared to the 4-bromophenyl group in sc-492469, sc-492468, and sc-492465. Bromine’s larger atomic radius increases lipophilicity but may reduce metabolic stability .
Carboxylate vs. Amide Linkages :
- The target compound’s ester group is more prone to hydrolysis than the carboxamide linkages in sc-492469/468/467, which could impact bioavailability and environmental persistence .
In comparison, sc-492469’s 4-ethoxyphenyl and sc-492468’s 4-methoxyphenyl substituents are electron-donating, which may influence redox stability and intermolecular interactions .
The triazole core’s ability to inhibit cytochrome P450 enzymes is well-documented in agrochemical research .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how are yields influenced by reaction conditions?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or microwave-assisted methods. Key variables include temperature (60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (1–5 mol% CuI). For example, describes analogous triazole syntheses using methyl ester intermediates, where hydrolysis and coupling steps achieved 65–85% yields. Optimization should prioritize minimizing side products (e.g., regioisomers) by controlling stoichiometry and reaction time .
Q. How can structural characterization of this triazole derivative be systematically validated?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, 19F if applicable), high-resolution mass spectrometry (HRMS), and X-ray crystallography. demonstrates crystallographic validation of similar triazole-imidazole hybrids, with bond lengths (1.35–1.48 Å) and angles (120–122°) confirming planar geometry. For NMR, compare chemical shifts of the triazole C-4 proton (δ 8.2–8.5 ppm) and aryl methyl groups (δ 2.3–2.6 ppm) against computed spectra .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs. highlights triazole-carboxamides tested for kinase inhibition (IC₅₀ assays) or antimicrobial activity (MIC against Gram+/− bacteria). Use cell viability assays (MTT or resazurin) for cytotoxicity profiling, and molecular docking to predict target affinity (e.g., cytochrome P450 or COX-2) .
Advanced Research Questions
Q. How can conflicting data on the compound’s environmental persistence be resolved?
- Methodological Answer : Apply tiered testing per ’s framework:
- Phase 1 : Measure hydrolysis half-life (pH 4–9) and photodegradation (UV-Vis irradiation).
- Phase 2 : Assess biodegradation (OECD 301F test) and bioaccumulation (logP via HPLC).
Contradictions may arise from matrix effects (e.g., soil vs. water); use LC-MS/MS to track degradation metabolites and QSAR models to predict environmental partitioning .
Q. What mechanistic insights explain its activity in cellular models of inflammation?
- Methodological Answer : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify signaling pathways. For example, notes pyrazole-carboxylates inhibiting NF-κB via IκBα stabilization. Validate using siRNA knockdowns of candidate targets (e.g., TLR4 or NLRP3) and compare dose-response curves (EC₅₀) across cell lines .
Q. How do stereoelectronic properties influence its binding to biological targets?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces. Compare with crystallographic data (e.g., ) to identify critical H-bond donors (e.g., triazole N-2) or hydrophobic pockets. Synchrotron-based XAS can probe metal-binding capabilities in metalloenzyme targets .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for dose-response studies with high variability?
- Methodological Answer : Use nonlinear mixed-effects modeling (NLMEM) to account for inter-experiment variability. ’s split-plot design (four replicates, five plants each) can be adapted for bioassays, with ANOVA followed by Tukey’s HSD for pairwise comparisons. Report confidence intervals (95%) for IC₅₀ values .
Q. How should researchers address discrepancies in reported logP values?
- Methodological Answer : Validate experimentally via shake-flask HPLC (OECD 117 guidelines) and computationally using atomic contribution methods (e.g., XLogP3). ’s XLogP3 value (3.8) for a related pyrazole derivative aligns with HPLC-measured logP (3.7±0.2). Discrepancies >0.5 units warrant re-evaluation of purity or ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
